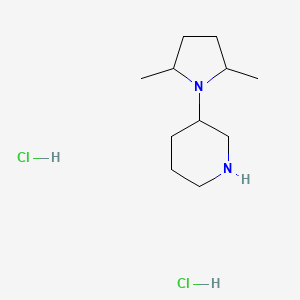

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has gained popularity among recreational drug users due to its stimulant effects. MDPV has been banned in many countries due to its potential for abuse and addiction. However, it has also been used in scientific research to study its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 3-(Pyrrolidin-1-yl)piperidine is recognized for its significance in medicinal chemistry due to its conformational rigidity. A novel method for its synthesis, involving the catalytic hydrogenation of pyrrolylpyridine, has been proposed, offering an efficient way to produce this compound in large quantities (Smaliy et al., 2011).

Applications in Organic Chemistry and Drug Synthesis

- The molecule has been used in the stereoselective synthesis of dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in creating highly functionalized unsaturated aliphatic compounds (Gronowitz et al., 1987).

- A method for determining the absolute configuration of cyclic amines like trans-2,5-dimethylpyrrolidine and trans-2,6-dimethyl-piperidine has been developed, showcasing the compound's role in stereochemical analysis (Perrone & Tortorella, 1978).

Development of Synthetic Bacteriochlorins

- The integration of a spiro-piperidine unit into the synthetic bacteriochlorins, replacing the geminal dimethyl group, has been accomplished. This advancement allows for tailoring of bacteriochlorins and adjusting their spectral properties, thus widening the application in fields like photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).

Materials Science and Corrosion Inhibition

- Piperidine derivatives, including those related to 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, have been studied for their potential in corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their effectiveness in protecting iron against corrosion (Kaya et al., 2016).

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrrolidin-1-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11;;/h9-12H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHSBWKJKAGUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2CCCNC2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)

![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)